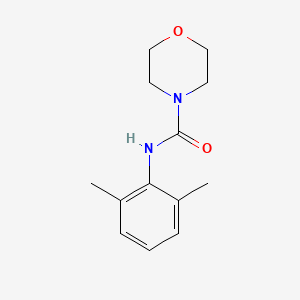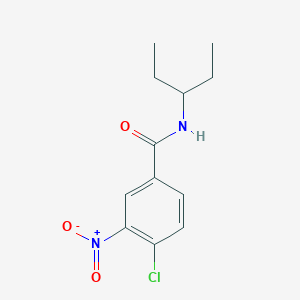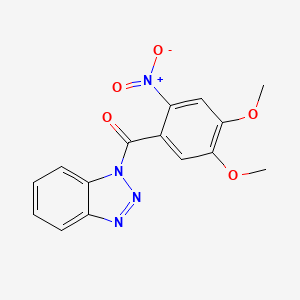![molecular formula C17H20N2O4S B5754125 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based kinase inhibitors and has shown promising results in preclinical studies.
Wirkmechanismus
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting these kinases, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of B-cell receptor signaling, suppression of T-cell activation, and modulation of cytokine production. These effects are mediated by the inhibition of various kinases, including BTK, ITK, and JAK3.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the role of kinases in various diseases. However, the compound also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide. These include the development of more potent and selective analogs, the investigation of its efficacy in combination with other drugs, and the identification of biomarkers that can predict patient response to treatment.
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several kinases, including BTK, ITK, and JAK3, which play a crucial role in the pathogenesis of these diseases. Further research is needed to fully understand the potential of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide as a therapeutic agent.
Synthesemethoden
The synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained after several purification steps. The detailed synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been described in several scientific publications.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-8-9-15(24(21,22)19(2)3)11-16(12)17(20)18-13-6-5-7-14(10-13)23-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQVTQADRAZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)



![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
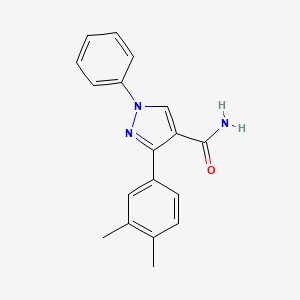
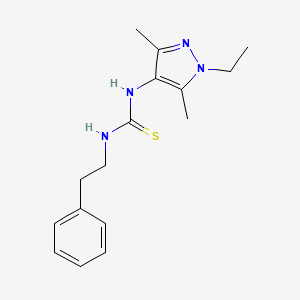
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)
